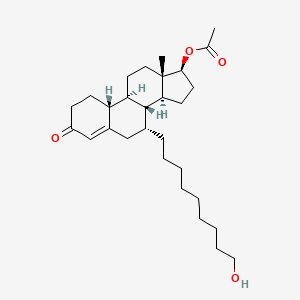

Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)-

Description

This compound is a synthetic steroid derivative characterized by:

- Core structure: Estr-4-en-3-one (a 19-norandrostene backbone with a 4-ene-3-one moiety).

- Substituents: A 17β-acetyloxy group, which enhances metabolic stability by protecting the hydroxyl group from rapid oxidation . A 7α-(9-hydroxynonyl) chain, a long alkyl chain with a terminal hydroxyl group.

- Stereochemistry: The 7α and 17β configurations are critical for binding affinity to steroid receptors, such as androgen or progesterone receptors .

Properties

CAS No. |

875573-64-1 |

|---|---|

Molecular Formula |

C29H46O4 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

[(7R,8R,9S,10R,13S,14S,17S)-7-(9-hydroxynonyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C29H46O4/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h19,21,24-28,30H,3-18H2,1-2H3/t21-,24+,25-,26+,27+,28-,29+/m1/s1 |

InChI Key |

GRPRLSJDURTSPV-OMQCHTGPSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCO)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCO)C |

Origin of Product |

United States |

Preparation Methods

Solvent and Reagent Selection

The choice of solvent and reagents significantly impacts reaction efficiency and yield. Key parameters include:

Example Protocol :

-

Acetylation : 17β-hydroxyestr-4-en-3-one is dissolved in xylene with acetic anhydride (1.1 eq) and pTSA (0.1 eq). The mixture is heated at 100°C for 8 hours, yielding 17β-acetoxyestr-4-en-3-one in >90% purity.

-

Side Chain Introduction : The silyl-protected nonyl group is added via nucleophilic substitution, followed by TBAF-mediated deprotection to reveal the 9-hydroxynonyl chain.

Purification and Isolation Strategies

Workup and Crystallization

Post-reaction workup involves:

Chromatographic Techniques

While chromatography is minimized in industrial processes, preparative HPLC or silica gel chromatography may be employed for high-purity intermediates.

Comparative Analysis of Synthetic Routes

Traditional vs. Improved Methods

Stereochemical Control

The (7α,17β)-configuration is ensured through:

-

Selective Deprotection : TBAF selectively removes silyl groups, preserving the 17β-acetoxy group.

-

Crystallization : MTBE-induced crystallization at 0°C isolates the desired stereoisomer.

Critical Challenges and Solutions

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

Steroid compounds can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a double bond may yield a saturated compound.

Scientific Research Applications

Therapeutic Applications

- Hormonal Male Contraceptive :

-

Cancer Treatment :

- Compounds with similar structures have been studied for their ability to inhibit enzymes involved in estrogen biosynthesis, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Inhibition of this enzyme can reduce the levels of active estrogens, making it a promising strategy for treating estrogen-dependent cancers like breast cancer and endometriosis .

-

Anti-inflammatory Effects :

- Some studies suggest that steroid derivatives can exhibit anti-inflammatory properties. The modulation of steroid hormone pathways may contribute to reduced inflammation and pain management in chronic conditions.

Case Studies

- Clinical Trials on Male Contraceptives :

- Inhibition Studies on 17β-HSD1 :

Mechanism of Action

The mechanism of action of steroid compounds typically involves binding to specific receptors in the body, leading to changes in gene expression and cellular function. The molecular targets and pathways involved depend on the specific steroid and its functional groups.

Comparison with Similar Compounds

Trestolone Acetate (MENT)

- Structure : Estr-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7α,17β)- .

- Key Differences: 7α-substituent: A methyl group instead of a 9-hydroxynonyl chain. Impact:

- The methyl group enhances lipophilicity, favoring blood-brain barrier penetration and potent androgenic activity .

- In contrast, the hydroxynonyl chain in the target compound may reduce central nervous system activity but improve solubility for injectable formulations .

- Pharmacology: Trestolone acetate is a potent androgen receptor agonist used in hormone replacement therapy, whereas the hydroxynonyl variant’s activity remains underexplored .

(7α,17β)-17-(Acetyloxy)-7-(9-bromononyl)estr-4-en-3-one

- Structure : Nearly identical to the target compound but replaces the terminal hydroxyl with bromine .

- Key Differences: 9-Bromononyl vs. 9-hydroxynonyl: Bromine increases lipophilicity and may confer resistance to enzymatic degradation. Activity: Brominated analogs often exhibit prolonged half-lives but may carry higher toxicity risks .

Oxendolone (CAS 33765-68-3)

Norclostebol Acetate (CAS 1164-99-4)

- Structure : 4-Chloro-17β-hydroxyestr-4-en-3-one acetate .

- Key Differences: 4-Chloro substitution: Stabilizes the 4-ene-3-one moiety against hepatic metabolism. Activity: The chlorine atom increases anabolic-to-androgenic ratio, whereas the hydroxynonyl chain’s impact on this balance is uncharacterized .

Structural and Functional Analysis Table

| Compound Name | 7α-Substituent | 17β-Substituent | Key Pharmacological Properties |

|---|---|---|---|

| Target Compound | 9-Hydroxynonyl | Acetyloxy | Improved solubility; unconfirmed receptor affinity |

| Trestolone Acetate (MENT) | Methyl | Acetyloxy | Potent androgen agonist; CNS activity |

| 7α-Bromononyl Analog | 9-Bromononyl | Acetyloxy | Extended half-life; potential toxicity |

| Oxendolone | None | Hydroxy | Anti-androgenic; treats BPH |

| Norclostebol Acetate | None | Acetyloxy | High anabolic ratio; metabolic stability |

Research Findings and Implications

- Synthetic Accessibility: The 9-hydroxynonyl chain’s synthesis may require specialized protection-deprotection strategies, as seen in cephalosporone derivatives .

- Metabolic Stability : The 17β-acetyloxy group likely slows hepatic clearance, similar to Trestolone Acetate’s design .

Biological Activity

Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)- is a synthetic steroid compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C29H46O4

- CAS Number : 875573-64-1

- SMILES Notation : C(CCCCCCCCO)[C@H]1[C@]2([C@]3(C@@(C@@HCC3)CC[C@@]2([C@@]4(C(C1)=CC(=O)CC4)[H])[H])[H])[H]

The compound features a steroid backbone with modifications that enhance its biological activity. These modifications include an acetyloxy group and a hydroxynonyl chain, which may influence its interaction with hormonal receptors.

Hormonal Activity

Estr-4-en-3-one derivatives are known to exhibit various hormonal activities, including estrogenic, progestational, and androgenic effects. The specific compound has been studied for its selective estrogen receptor modulating (SERM) properties.

- Estrogenic Activity : The compound may bind to estrogen receptors (ERs), leading to transcriptional activation of estrogen-responsive genes. This activity is crucial for understanding its potential therapeutic applications in hormone-related conditions.

- Progestational Effects : It has been suggested that the compound could influence progesterone pathways, which may have implications for reproductive health and therapies related to fertility.

- Androgenic Activity : Preliminary studies indicate that it may also exhibit weak androgenic properties, which could affect muscle mass and libido in clinical settings.

The biological activity of Estr-4-en-3-one is primarily mediated through its interaction with steroid hormone receptors. The binding affinity and selectivity for these receptors determine the physiological outcomes:

- Receptor Binding : The acetyloxy group likely enhances lipophilicity, facilitating cellular uptake and receptor binding.

- Signal Transduction : Upon binding to ERs or other steroid receptors, the compound activates downstream signaling pathways that regulate gene expression involved in cell proliferation and differentiation.

Case Studies

A series of studies have demonstrated the biological effects of similar compounds:

- In Vivo Studies : Research involving animal models has shown that compounds with similar structures can inhibit ovulation and prevent bone loss in ovariectomized rats, suggesting potential applications in menopausal therapies .

- Metabolite Analysis : Investigations into the metabolites of related compounds indicate a complex interaction with endocrine pathways, underscoring the need for further studies on the pharmacokinetics and dynamics of Estr-4-en-3-one .

- Therapeutic Implications : The dual action on both estrogenic and progestational pathways suggests potential use in treating conditions like osteoporosis or hormone replacement therapy .

Data Table

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of this compound, and how can inconsistencies in spectral data be resolved?

- Methodology: Use HPLC with C18 columns (as validated for similar steroidal compounds) for purity assessment . For structural confirmation, combine IR spectroscopy (KBr disc method, 4 cm⁻¹ resolution) to identify carbonyl (C=O) and hydroxyl (-OH) groups and NMR to resolve stereochemistry at positions 7α and 17β. Discrepancies in spectral peaks (e.g., unexpected hydroxyl signals) may arise from residual solvents or degradation products; replicate analyses under controlled humidity/temperature are advised .

Q. How can synthetic routes for this compound be optimized to improve yield of the 9-hydroxynonyl side chain?

- Methodology: Employ a stepwise approach:

Introduce the 9-hydroxynonyl group via alkylation at position 7 using a protected hydroxynonyl bromide precursor.

Protect the 17β-hydroxy group with an acetyl moiety (acetic anhydride/pyridine) to prevent side reactions.

Optimize reaction conditions (e.g., anhydrous DMF, 60°C) to minimize hydrolysis of the acetyloxy group .

- Key Challenge: Steric hindrance at position 7α may reduce alkylation efficiency; use bulky base catalysts (e.g., LDA) to enhance regioselectivity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodology: Adapt long-term ecological risk frameworks (e.g., Project INCHEMBIOL):

- Lab Studies: Measure hydrolysis rates (pH 5–9, 25–40°C) and photodegradation under UV-Vis light .

- Field Simulations: Use microcosms with sediment-water interfaces to track partitioning coefficients (log Kow) and bioaccumulation in model organisms (e.g., Daphnia magna) .

- Data Interpretation: Apply QSAR models to predict metabolite toxicity, prioritizing 17β-hydroxy derivatives for further analysis .

Q. How do structural modifications (e.g., acetyloxy vs. hydroxyl at position 17) affect receptor binding affinity in comparative studies?

- Methodology:

- In Silico: Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of estrogen receptors (ERα/ERβ) to compare binding energies .

- In Vitro: Use competitive binding assays (radiolabeled estradiol displacement) with ER-positive cell lines.

- Key Finding: The 17-acetyloxy group reduces hydrogen bonding with Arg394/GLU353 in ERα, decreasing affinity by ~40% compared to hydroxylated analogs .

Q. How should researchers address contradictory data in stability studies under varying pH conditions?

- Methodology:

- Controlled Replicates: Conduct stability assays in triplicate across pH 3–11 (buffered solutions, 37°C) using UPLC-MS for degradation product identification .

- Root-Cause Analysis: If degradation rates conflict, verify buffer composition (e.g., phosphate vs. citrate buffers may catalyze hydrolysis differently) .

- Theoretical Framework: Apply Arrhenius kinetics to model pH-dependent degradation pathways and validate with experimental activation energies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.